Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid
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Overview
Description
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid is a complex organic compound with the molecular formula C13H24N2O5. It is known for its unique bicyclic structure, which includes a diazabicyclo nonane ring system. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate with carbonic acid. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid involves its interaction with specific molecular targets and pathways. The diazabicyclo nonane ring system allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diazabicyclo[3.2.2]nonane-6-carboxylic acid, 1,1-dimethylethyl ester
- tert-butyl (4-bromobenzyl)carbamate
- tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Uniqueness
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid is unique due to its specific bicyclic structure and the presence of both tert-butyl and diazabicyclo nonane moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H24N2O5 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid |
InChI |
InChI=1S/C12H22N2O2.CH2O3/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9;2-1(3)4/h9-10,13H,4-8H2,1-3H3;(H2,2,3,4) |
InChI Key |
ZPTLRYLFIJEIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2.C(=O)(O)O |
Origin of Product |
United States |
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